(3E)-3-(4-bromobenzylidene)-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
3-[(4-bromophenyl)methylidene]-1-(2-hydroxyphenyl)-5-phenyl-2-pyrrolone is a pyrroline.
Scientific Research Applications
1. Neuroprotective and Anti-inflammatory Properties
Research on compounds structurally related to (3E)-3-(4-bromobenzylidene)-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has shown potential in neuroprotective and anti-neuroinflammatory applications. A study by Xiong et al. (2016) isolated compounds from the medicinal fungus Xylaria nigripes, which included pyrrole-containing alkaloids demonstrating these properties (Xiong et al., 2016).
2. Antioxidant Activity
Nguyen et al. (2022) synthesized polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives and evaluated their antioxidant activities. They found one derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, to be a promising radical scavenger, which suggests potential antioxidant applications for related compounds (Nguyen et al., 2022).
3. Photoluminescent Properties
The study by Beyerlein and Tieke (2000) on π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units indicates that similar compounds, like this compound, may exhibit photoluminescent properties. These compounds have potential applications in electronic devices due to their strong fluorescence and photochemical stability (Beyerlein & Tieke, 2000).
4. Corrosion Inhibition
Compounds structurally similar to this compound have been investigated for their corrosion inhibition properties. Verma et al. (2015) studied 5-(phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors for mild steel, suggesting potential applications for related compounds in protecting metals from corrosion (Verma et al., 2015).
Properties
Molecular Formula |
C23H16BrNO2 |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
(3E)-3-[(4-bromophenyl)methylidene]-1-(2-hydroxyphenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C23H16BrNO2/c24-19-12-10-16(11-13-19)14-18-15-21(17-6-2-1-3-7-17)25(23(18)27)20-8-4-5-9-22(20)26/h1-15,26H/b18-14+ |
InChI Key |
CJOVWWBJTBBBSU-NBVRZTHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2C4=CC=CC=C4O |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)N2C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)N2C4=CC=CC=C4O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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